1-(2-Ethoxyethyl)-1H-pyrazol-3-amine 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1179309-43-3
VCID: VC7526710
InChI: InChI=1S/C7H13N3O/c1-2-11-6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9)
SMILES: CCOCCN1C=CC(=N1)N
Molecular Formula: C7H13N3O
Molecular Weight: 155.201

1-(2-Ethoxyethyl)-1H-pyrazol-3-amine

CAS No.: 1179309-43-3

Cat. No.: VC7526710

Molecular Formula: C7H13N3O

Molecular Weight: 155.201

* For research use only. Not for human or veterinary use.

1-(2-Ethoxyethyl)-1H-pyrazol-3-amine - 1179309-43-3

Specification

CAS No. 1179309-43-3
Molecular Formula C7H13N3O
Molecular Weight 155.201
IUPAC Name 1-(2-ethoxyethyl)pyrazol-3-amine
Standard InChI InChI=1S/C7H13N3O/c1-2-11-6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9)
Standard InChI Key WMLDDJAIOFNLEC-UHFFFAOYSA-N
SMILES CCOCCN1C=CC(=N1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-ethoxyethyl)pyrazol-3-amine, reflects its ethoxyethyl (-OCH2CH2OCH2CH3) and amino (-NH2) substituents on the pyrazole ring. The SMILES notation CCOCCN1C=CC(=N1)N illustrates the connectivity: a pyrazole ring (N1C=CC=N1) bonded to a 2-ethoxyethyl chain (CCOCC) at position 1 and an amino group at position 3. The planar pyrazole ring facilitates π-π stacking interactions, while the ethoxyethyl side chain introduces steric bulk and hydrophobicity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H13N3O\text{C}_7\text{H}_{13}\text{N}_3\text{O}
Molecular Weight155.201 g/mol
IUPAC Name1-(2-ethoxyethyl)pyrazol-3-amine
SMILESCCOCCN1C=CC(=N1)N
InChI KeyWMLDDJAIOFNLEC-UHFFFAOYSA-N
XLogP3 (Predicted)0.87
Topological Polar Surface Area54.7 Ų

The moderate XLogP3 value suggests balanced lipophilicity, potentially enabling membrane permeability, while the polar surface area indicates hydrogen-bonding capacity .

Spectroscopic Characterization

Though experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions provide insights. The amino group’s N-H stretching vibrations are expected near 3300–3500 cm⁻¹, while aromatic C-H stretches for the pyrazole ring would appear around 3100 cm⁻¹. The ethoxyethyl group’s ether (C-O-C) stretch typically resonates near 1100 cm⁻¹. In 1H^{1}\text{H}-NMR, the pyrazole protons (H-4 and H-5) would display splitting patterns dependent on ring substituents, with H-4 likely as a doublet (J ≈ 2.5 Hz) and H-5 as a triplet.

Synthesis and Manufacturing

General Synthetic Strategies

Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(2-ethoxyethyl)-1H-pyrazol-3-amine, a plausible route involves:

  • Formation of the Pyrazole Core: Reacting a β-keto ester with hydrazine hydrate to yield a 3-aminopyrazole intermediate .

  • Alkylation: Introducing the ethoxyethyl group via nucleophilic substitution. For example, treating 1H-pyrazol-3-amine with 2-ethoxyethyl bromide in the presence of a base like cesium carbonate .

Table 2: Hypothetical Synthesis Pathway

StepReagents/ConditionsIntermediate/Product
1Hydrazine hydrate, β-keto ester1H-pyrazol-3-amine
22-Ethoxyethyl bromide, Cs₂CO₃, DMF1-(2-Ethoxyethyl)-1H-pyrazol-3-amine

A related synthesis from Ambeed demonstrates iodination of 1H-pyrazol-3-amine using HCl, NaNO₂, and KI , highlighting the reactivity of the amino group for further functionalization.

Future Research Directions

  • Pharmacological Profiling: In vitro assays to evaluate antimicrobial, anticancer, and anti-inflammatory activity.

  • Structure-Activity Relationships (SAR): Modifying the ethoxyethyl chain to optimize bioavailability and target engagement.

  • Toxicological Studies: Acute and chronic toxicity assessments in model organisms.

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